N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the reaction of the quinoline derivative with 3-methoxypropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly alkaline phosphatase inhibitors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can modulate various biological pathways and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar biological activities.
2-Phenylquinoline derivatives: Compounds with structural similarities and potential biological activities.
N-alkylquinoline derivatives: Compounds with variations in the alkyl group, affecting their biological properties.
Uniqueness
N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3-methoxypropyl and 3-methylphenyl groups enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-7-5-8-16(13-15)20-14-18(21(24)22-11-6-12-25-2)17-9-3-4-10-19(17)23-20/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24) |
InChI Key |
SWLVZMXPCAUULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC |
Origin of Product |
United States |
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